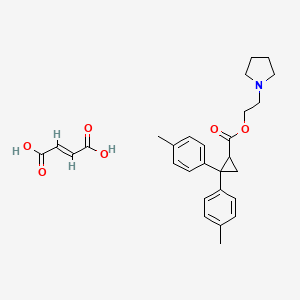![molecular formula C17H23NO6P2 B14659695 Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate CAS No. 52089-41-5](/img/structure/B14659695.png)
Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate is an organophosphorus compound characterized by the presence of both phosphonate and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate typically involves the reaction of diphenylphosphite with diethoxyphosphorylamine under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation . The reaction proceeds via nucleophilic substitution, where the amino group replaces one of the phenoxy groups on the diphenylphosphite.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The product is typically purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry
In chemistry, diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate is used as a reagent in the synthesis of other organophosphorus compounds. It serves as a precursor for the preparation of phosphine ligands and catalysts .
Biology and Medicine
It is also being investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Industry
In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphite: Similar in structure but lacks the amino group.
Diethylphosphonate: Contains ethyl groups instead of phenyl groups.
Phosphonopeptides: Peptide analogs with phosphonate groups.
Uniqueness
Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate is unique due to the presence of both phosphonate and amino groups, which confer distinct reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .
Propriétés
Numéro CAS |
52089-41-5 |
|---|---|
Formule moléculaire |
C17H23NO6P2 |
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
N-diethoxyphosphoryl-1-diphenoxyphosphorylmethanamine |
InChI |
InChI=1S/C17H23NO6P2/c1-3-21-26(20,22-4-2)18-15-25(19,23-16-11-7-5-8-12-16)24-17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3,(H,18,20) |
Clé InChI |
OGSWOQUSFOJYSO-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



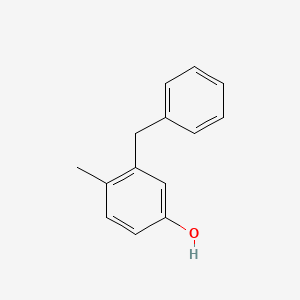
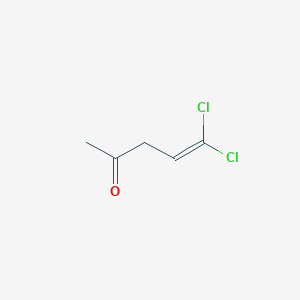

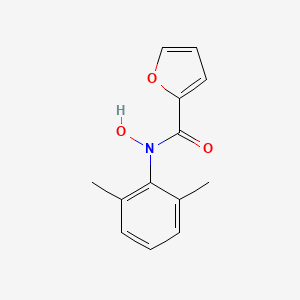
![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)
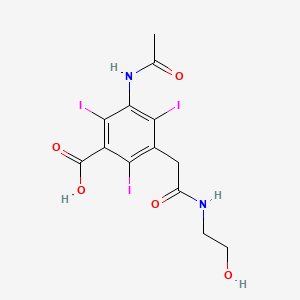
![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)
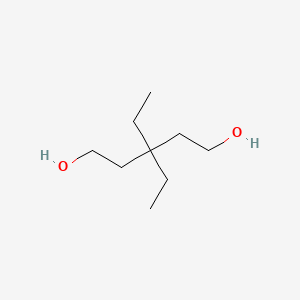
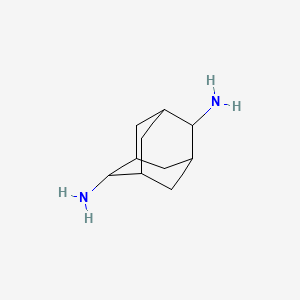

![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)
